![molecular formula C22H32N2O4 B3803755 N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3803755.png)
N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CMOPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMOPB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders. Additionally, N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have anti-tumor effects in vitro, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is not fully understood, but it is known to act as a selective antagonist of the μ-opioid receptor. It has been shown to bind to the μ-opioid receptor with high affinity and inhibit the activation of this receptor by endogenous opioids such as endorphins. This results in a decrease in pain perception and an increase in pain threshold.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to increase the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. It has a high affinity for the μ-opioid receptor, making it a potent analgesic and anti-inflammatory agent. It is also relatively easy to synthesize, allowing for large-scale production. However, N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It has a short half-life, which may require frequent dosing in animal models. Additionally, its selectivity for the μ-opioid receptor may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on identifying potential therapeutic applications for N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide beyond its analgesic and anti-inflammatory effects. Additionally, future research could focus on understanding the mechanism of action of N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide in more detail, which may lead to the development of more selective and potent analogs. Finally, future research could focus on the development of novel drug delivery systems for N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, which may improve its bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-16-21(25)24-13-11-18(12-14-24)28-20-10-6-5-9-19(20)22(26)23-15-17-7-3-2-4-8-17/h5-6,9-10,17-18H,2-4,7-8,11-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRVQBFJUHJYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.